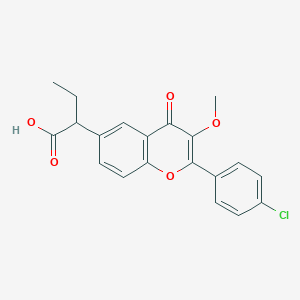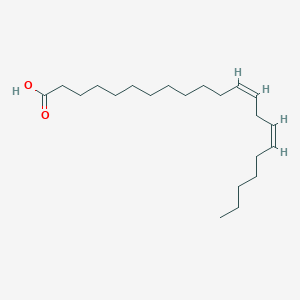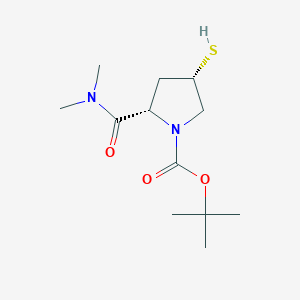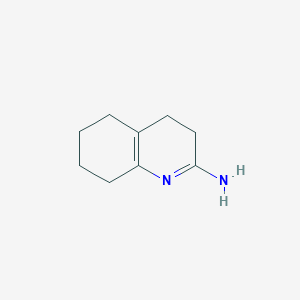![molecular formula C9H14O2 B070437 3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 193077-50-8](/img/structure/B70437.png)
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, commonly known as MDSD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDSD is a bicyclic organic compound that contains a spiro ring system, which makes it an interesting molecule for research.
作用機序
The mechanism of action of MDSD is not fully understood, but it is believed to interact with biological targets through its spiro ring system. MDSD has been shown to have a high binding affinity for certain proteins, which could make it a potential drug candidate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDSD are still being studied. However, it has been shown to have low toxicity and good biocompatibility, which makes it a promising compound for further research.
実験室実験の利点と制限
The advantages of using MDSD in lab experiments include its high purity, low toxicity, and good biocompatibility. However, the limitations of using MDSD include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on MDSD. One potential direction is the development of new drugs based on MDSD's unique spiro ring system. Another direction is the synthesis of novel materials using MDSD as a building block. Additionally, the use of MDSD in nanotechnology could lead to the development of new imaging and drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action and physiological effects of MDSD.
合成法
MDSD can be synthesized through a multistep process involving the reaction of a cyclohexanone derivative with a diol followed by a spirocyclization reaction. The synthesis of MDSD has been optimized to produce high yields and purity, making it a viable compound for further research.
科学的研究の応用
MDSD has shown potential in various scientific fields, including drug discovery, materials science, and nanotechnology. In drug discovery, MDSD has been identified as a potential lead compound for the development of new drugs due to its unique spiro ring system, which can interact with biological targets in a specific manner. In materials science, MDSD has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, MDSD has been used as a precursor for the synthesis of nanoparticles with potential applications in drug delivery and imaging.
特性
CAS番号 |
193077-50-8 |
|---|---|
製品名 |
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
3-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-7-10-9(11-8)5-3-2-4-6-9/h3,5,8H,2,4,6-7H2,1H3 |
InChIキー |
WOVWUMQWZNSZAQ-UHFFFAOYSA-N |
SMILES |
CC1COC2(O1)CCCC=C2 |
正規SMILES |
CC1COC2(O1)CCCC=C2 |
同義語 |
1,4-Dioxaspiro[4.5]dec-6-ene, 2-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)


![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)


